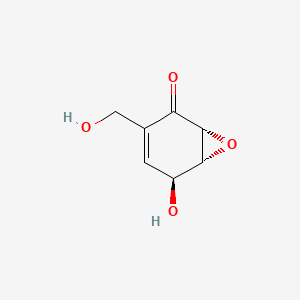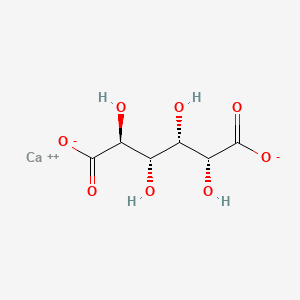
Calcium saccharate
Overview
Description
Calcium saccharate is a calcium salt of saccharic acid, also known as D-glucaric acid. It is commonly used as a stabilizer in various applications, including food and pharmaceuticals. The compound is known for its ability to enhance the solubility and stability of other calcium salts, making it a valuable additive in calcium-fortified products.
Mechanism of Action
Target of Action
Calcium saccharate, a calcium salt, primarily targets the calcium ion channels and transporters in the body . Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems . It plays a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability .
Mode of Action
This compound provides a source of calcium ions, which are essential for various physiological processes. It stabilizes the supersaturated solution of calcium gluconate, providing 6% of the total calcium . The calcium ions released interact with their targets, causing a cascade of biochemical reactions. For instance, they play a crucial role in signal transduction pathways, affecting the release and storage of neurotransmitters and hormones .
Biochemical Pathways
Calcium ions are involved in numerous biochemical pathways. They play a vital role in muscle contraction, cell death, transmission of nerve impulses, cell differentiation, enzyme activation, and immune response . Calcium ions also help regulate intracellular and extracellular fluid homeostasis . In the kidneys, calcium transport involves proteins called claudins, which are selective for barrier or pore formation as well as for the passage of cations and anions .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would be expected to be similar to those of other calcium salts . For instance, the absolute bioavailability of calcium from calcium ascorbate and calcium acetate was found to be 2.6 and 1.5-fold, respectively, greater than that of calcium chloride .
Result of Action
This can have numerous effects at the molecular and cellular level, including the regulation of various physiological processes such as muscle contraction, nerve impulse transmission, and enzymatic reactions . It is also used in combination with calcium gluconate to manage conditions such as hyperkalemia, hypermagnesemia, and acute symptomatic hypocalcemia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of calcium can be affected by physiological conditions and factors such as pregnancy, infancy, menopause, old age, hormones, growth factors associated with calcium metabolism, diseases limiting its absorption, and intestinal microbiota . Dietary modifications with particular nutrients and pharmacological treatment can also modify the qualitative and quantitative composition of calcium in the body .
Biochemical Analysis
Biochemical Properties
Calcium saccharate plays a significant role in biochemical reactions, particularly in the detoxification of harmful substances. It inhibits the enzyme β-glucuronidase, which is involved in the breakdown of complex carbohydrates. By inhibiting this enzyme, this compound helps in the excretion of toxins and carcinogens from the body. This interaction is crucial in reducing the risk of hormone-dependent cancers, such as breast, prostate, and colon cancers .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance the detoxification process by promoting the excretion of harmful substances through the liver. This compound also affects cell signaling pathways by modulating the activity of enzymes involved in detoxification. Additionally, this compound can influence gene expression by regulating the activity of transcription factors involved in detoxification processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to β-glucuronidase, inhibiting its activity and preventing the breakdown of glucuronides. This inhibition leads to the increased excretion of toxins and carcinogens. Furthermore, this compound can modulate the activity of other enzymes involved in detoxification, such as UDP-glucuronosyltransferase, enhancing the body’s ability to eliminate harmful substances .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature and pH. Studies have shown that this compound remains stable under physiological conditions, but its activity can decrease over time if exposed to extreme temperatures or acidic environments. Long-term studies have demonstrated that this compound can maintain its detoxification properties over extended periods, making it a reliable compound for detoxification processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses have been shown to enhance detoxification processes without causing adverse effects. High doses of this compound can lead to toxicity and adverse effects, such as gastrointestinal disturbances and electrolyte imbalances. It is essential to determine the optimal dosage to maximize the benefits of this compound while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to detoxification. It interacts with enzymes such as β-glucuronidase and UDP-glucuronosyltransferase, enhancing the excretion of toxins and carcinogens. Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in carbohydrate metabolism. This modulation can lead to changes in metabolite levels, further enhancing the detoxification process .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and lysosomes. This localization is crucial for its detoxification properties, as it allows this compound to interact with enzymes involved in detoxification processes .
Subcellular Localization
This compound exhibits distinct subcellular localization, which is essential for its activity and function. It can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and lysosomes. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments. This localization is crucial for its interaction with enzymes involved in detoxification and its overall effectiveness in promoting detoxification processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium saccharate can be synthesized through the reaction of calcium hydroxide with saccharic acid. The reaction typically involves dissolving saccharic acid in water and then adding calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound. The reaction can be represented as follows:
C6H10O8+Ca(OH)2→C6H8CaO8+2H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting calcium carbonate with saccharic acid. The process involves heating the mixture to facilitate the reaction and then cooling it to precipitate the this compound. The precipitate is filtered, washed, and dried to obtain the final product. This method is efficient and yields a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Calcium saccharate undergoes several types of chemical reactions, including:
Complex Formation: this compound forms complexes with other calcium salts, such as calcium gluconate, enhancing their solubility and stability.
Precipitation Reactions: In aqueous solutions, this compound can precipitate out of solution under certain conditions, such as changes in temperature or pH.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include calcium hydroxide, calcium carbonate, and saccharic acid.
Conditions: Reactions typically occur in aqueous solutions and may require heating or cooling to facilitate the desired outcome.
Major Products
The major products formed from reactions involving this compound include various calcium complexes and precipitates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Calcium saccharate has a wide range of scientific research applications, including:
Chemistry: It is used as a stabilizer in the preparation of supersaturated solutions of calcium salts, enhancing their solubility and stability.
Biology: this compound is studied for its potential role in calcium metabolism and its effects on bone health.
Medicine: It is used in pharmaceutical formulations to enhance the bioavailability of calcium supplements.
Industry: this compound is used in the food industry to fortify products with calcium and improve their stability.
Comparison with Similar Compounds
Similar Compounds
Calcium Gluconate: Similar to calcium saccharate, calcium gluconate is used to enhance the solubility and stability of calcium in various applications.
Calcium Lactate: Another calcium salt used in food and pharmaceutical industries for calcium fortification.
Calcium Carbonate: Widely used as a calcium supplement, though it has lower solubility compared to this compound.
Uniqueness
This compound is unique in its ability to stabilize supersaturated solutions of calcium salts, making it particularly valuable in applications where high solubility and stability are required. Its ability to form stable complexes with other calcium salts sets it apart from other calcium compounds, providing enhanced bioavailability and stability in various formulations.
Properties
IUPAC Name |
calcium;2,3,4,5-tetrahydroxyhexanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZVNIRNPPEDHM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8CaO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5793-88-4 | |
| Record name | D-Glucaric acid, calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


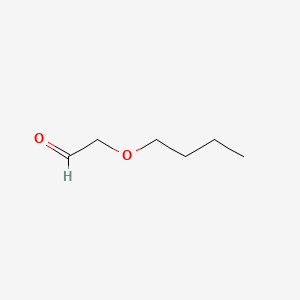
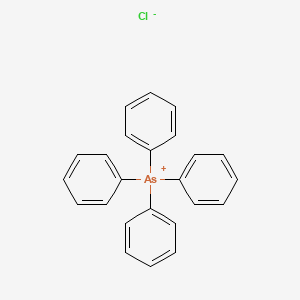
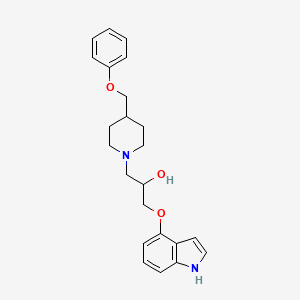

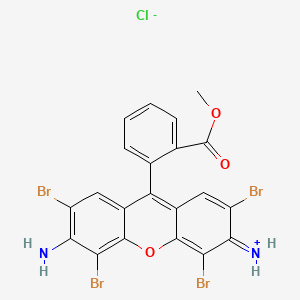

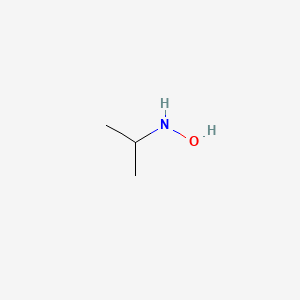
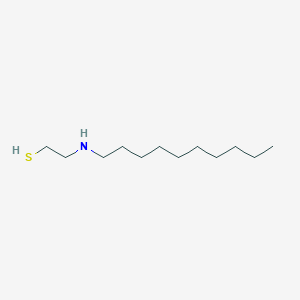
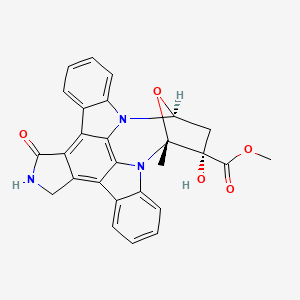
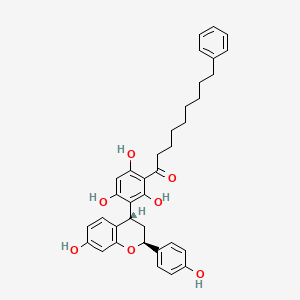

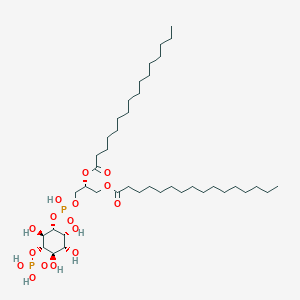
![4-[(3S,3aR,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol](/img/structure/B1201816.png)
